N,1-Dimethyl-4-nitro-5-imidazolecarboxamide
Overview
Description
N,1-Dimethyl-4-nitro-5-imidazolecarboxamide is a chemical compound with the molecular formula C6H8N4O3 and a molecular weight of 184.15 g/mol . This compound is known for its applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Dimethyl-4-nitro-5-imidazolecarboxamide typically involves the nitration of an imidazole derivative followed by methylation. The reaction conditions often require the use of strong acids and bases to facilitate the nitration and methylation processes. For example, the nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while the methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N,1-Dimethyl-4-nitro-5-imidazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
N,1-Dimethyl-4-nitro-5-imidazolecarboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,1-Dimethyl-4-nitro-5-imidazolecarboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These modifications can result in the inhibition of enzyme activity or the disruption of protein-protein interactions, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Methylimidazole: Similar in structure but lacks the nitro and carboxamide groups.
4-Nitroimidazole: Contains the nitro group but lacks the methyl and carboxamide groups.
1-Methyl-4-nitroimidazole: Similar but lacks the carboxamide group.
Uniqueness
N,1-Dimethyl-4-nitro-5-imidazolecarboxamide is unique due to the presence of both the nitro and carboxamide groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological molecules, making it a valuable compound in scientific research .
Properties
IUPAC Name |
N,3-dimethyl-5-nitroimidazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c1-7-6(11)4-5(10(12)13)8-3-9(4)2/h3H,1-2H3,(H,7,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXVFUGWBOEJPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CN1C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325646 | |
Record name | N,1-DIMETHYL-4-NITRO-5-IMIDAZOLECARBOXAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858513-51-6 | |
Record name | N,1-DIMETHYL-4-NITRO-5-IMIDAZOLECARBOXAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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